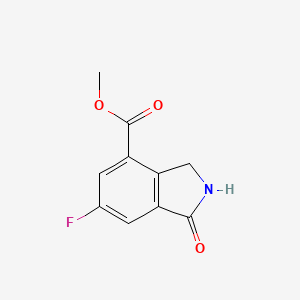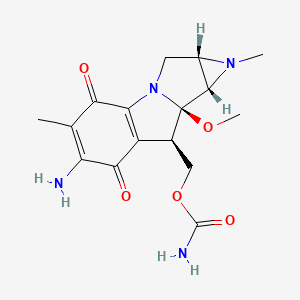
Mitomycin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitomycin E is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae. These compounds are known for their potent antibacterial and anticancer properties. This compound, like its relatives, is used in various scientific and medical applications due to its ability to inhibit DNA synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mitomycins, including Mitomycin E, typically involves the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core. This core is then tailored by a variety of enzymes through specific steps such as hydroxylation, methylation, and carbamoylation . The exact sequence and identity of these steps are still under investigation.
Industrial Production Methods
Industrial production of mitomycins involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Mitomycin E undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Mitomycin E has a wide range of scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and enzyme mechanisms.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in treating various cancers, including bladder and stomach cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
Mitomycin E exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It achieves this by cross-linking the complementary strands of the DNA double helix, thereby preventing the cell from dividing and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
Mitomycin E is compared with other mitomycins such as Mitomycin A, Mitomycin B, and Mitomycin C. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its specific enzyme tailoring steps and its particular efficacy against certain types of cancer .
List of Similar Compounds
- Mitomycin A
- Mitomycin B
- Mitomycin C
- Porfiromycin
- Azinomycins
- FR-900482
- Maduropeptin
- Azicemicins
特性
CAS番号 |
74707-94-1 |
|---|---|
分子式 |
C16H20N4O5 |
分子量 |
348.35 g/mol |
IUPAC名 |
[(4S,6S,7R,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8-,14-,16+,19?/m0/s1 |
InChIキー |
HRHKSTOGXBBQCB-UMNDVAMSSA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


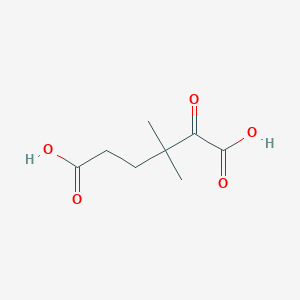
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)

![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
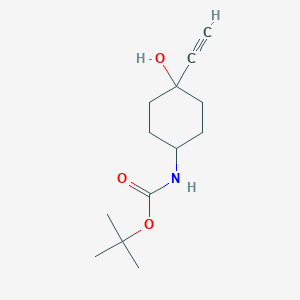
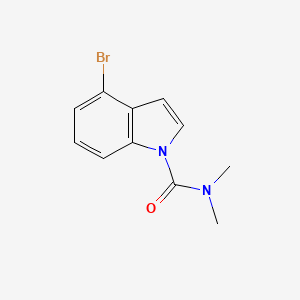
![2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13895368.png)
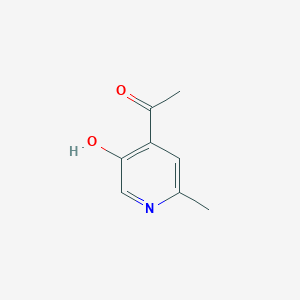
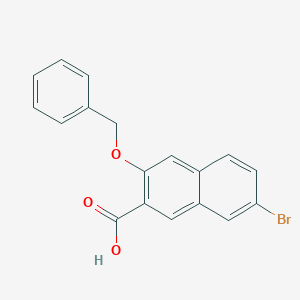
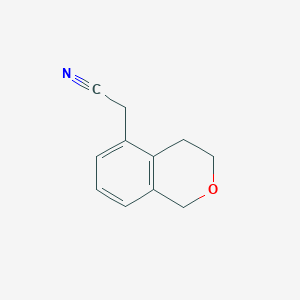
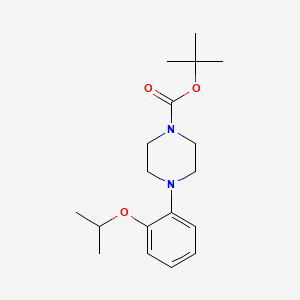
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)
![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)
